Cas no 1353979-16-4 (1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol)

1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a methylamino group and a piperidin-4-ol moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both hydrogen bond donor and acceptor sites enhances its potential for molecular interactions, particularly in drug discovery targeting kinase inhibition or receptor modulation. Its balanced lipophilicity and solubility profile improve bioavailability, while the piperidine ring offers conformational flexibility for optimizing binding affinity. The compound’s synthetic versatility allows for further derivatization, enabling the development of novel bioactive molecules.
1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol structure
1353979-16-4 structure
Product Name:1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol
CAS No:1353979-16-4
MF:C10H16N4O
MW:208.260241508484
CID:2166725
Update Time:2025-05-23

1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
    • 1-(6-(methylamino)pyrimidin-4-yl)piperidin-4-ol
    • 1-(6-methylaminopyrimidin-4-yl)piperidin-4-ol
    • 1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol
    • Inchi: 1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13)
    • InChI Key: CLGRAYAKVOCLNE-UHFFFAOYSA-N
    • SMILES: OC1CCN(C2C=C(NC)N=CN=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Topological Polar Surface Area: 61.3

1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol Pricemore >>

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Additional information on 1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol

1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol: A Comprehensive Overview

1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol, also known by its CAS number 1353979-16-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a pyrimidine ring with a piperidine moiety, both of which are known for their diverse biological activities. The pyrimidine ring, substituted with a methylamino group at the 6-position, contributes to the compound's potential as a bioactive agent, while the piperidine ring with a hydroxyl group at the 4-position adds to its structural complexity and functional versatility.

The synthesis of 1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol involves a series of well-defined chemical reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in synthetic methodology have enabled the efficient construction of this compound, making it more accessible for further research and development. The use of microwave-assisted synthesis and catalytic systems has significantly improved the yield and purity of this compound, which is crucial for its application in biological studies.

In terms of pharmacological activity, 1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol has shown promising results in various assays. For instance, studies have demonstrated its potential as an inhibitor of certain kinases, which are key targets in cancer therapy. The compound's ability to modulate enzyme activity suggests its role in developing novel therapeutic agents. Additionally, recent research has highlighted its anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.

The structural features of CAS 1353979-16-4 also make it an attractive scaffold for drug design. The pyrimidine ring is a common motif in many bioactive compounds, including antiviral and anticancer agents. The presence of the methylamino group introduces additional functional diversity, enhancing the compound's interaction with biological targets. Furthermore, the hydroxyl group on the piperidine ring can serve as a site for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties.

From an analytical standpoint, the characterization of 1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol has been achieved through advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods have provided detailed insights into the compound's molecular structure and conformational properties. For instance, HRMS has confirmed the molecular formula and exact mass of the compound, while NMR spectroscopy has elucidated its proton and carbon environments.

In conclusion, 1-(6-(Methylamino)pyrimidin-4-yl)piperidin-4-ol, or CAS 1353979-16-4, represents a valuable addition to the arsenal of bioactive compounds under investigation. Its unique structure, coupled with its promising pharmacological profile, positions it as a potential lead compound for drug discovery efforts. Continued research into its synthesis, activity, and applications will undoubtedly shed further light on its therapeutic potential.

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